spectroscopic characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
spectroscopic characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazino[1,2-a]indole scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a range of activities including antibacterial, anticancer, and central nervous system effects.[1][2][3] The addition of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity. A thorough spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming its structure, and providing a foundation for further drug development and structure-activity relationship (SAR) studies.[4]
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on the practical application and interpretation of the data, offering insights into the causality behind experimental choices.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole with atom numbering, which will be referenced throughout this guide.
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1450-1350 | C-H bend | Aliphatic (CH₂ and CH₃) |
| ~1300-1000 | C-N stretch | Amine |
| ~800-700 | C-H bend | Aromatic (out-of-plane) |
Interpretation: The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. [5]The aromatic C=C stretching bands will confirm the presence of the indole ring. The C-N stretching of the tertiary amines in the pyrazino ring will also be present. The absence of a strong N-H stretching band around 3400 cm⁻¹ confirms the successful formation of the tricyclic system. [5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
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Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
Expected UV-Vis Absorption:
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λmax: Indole and its derivatives typically show two main absorption bands. [6]For 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, expect a strong absorption band (π → π* transition) around 220-230 nm and another weaker band around 270-290 nm. The exact positions and intensities of these bands will be influenced by the substitution pattern.
Conclusion
The comprehensive , utilizing ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, provides an unambiguous confirmation of its structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system of analysis. The data and protocols presented in this guide serve as a valuable resource for researchers in the synthesis, purification, and biological evaluation of this important class of compounds.
References
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